[2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl]carbamic Acid-d6 1,1-Dimethylethyl Ester
Description
(Z,E)-1,2-DIPHENYL-1-(4-HYDROXYPHENYL)ETHENE is an organic compound characterized by its unique stereochemistry, which is denoted by the (Z,E) configuration. This compound features a double bond between two carbon atoms, each bonded to phenyl groups and a hydroxyl-substituted phenyl group. The (Z,E) notation indicates the relative positions of the substituents around the double bond, with “Z” (from German “zusammen”) meaning “together” and “E” (from German “entgegen”) meaning “opposite.”
Properties
Molecular Formula |
C20H16O |
|---|---|
Molecular Weight |
272.3 g/mol |
IUPAC Name |
4-[(Z)-1,2-diphenylethenyl]phenol |
InChI |
InChI=1S/C20H16O/c21-19-13-11-18(12-14-19)20(17-9-5-2-6-10-17)15-16-7-3-1-4-8-16/h1-15,21H/b20-15- |
InChI Key |
OFKRFZKNGJTQCG-HKWRFOASSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z,E)-1,2-DIPHENYL-1-(4-HYDROXYPHENYL)ETHENE can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(Z,E)-1,2-DIPHENYL-1-(4-HYDROXYPHENYL)ETHENE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z,E)-1,2-DIPHENYL-1-(4-HYDROXYPHENYL)ETHENE is used as a building block for synthesizing more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and mechanisms .
Biology
In biological research, this compound is used to investigate the interactions between small molecules and biological macromolecules. Its hydroxyl group allows for hydrogen bonding, making it useful in studying enzyme-substrate interactions .
Medicine
In medicine, derivatives of (Z,E)-1,2-DIPHENYL-1-(4-HYDROXYPHENYL)ETHENE are explored for their potential therapeutic properties. These derivatives are studied for their anti-inflammatory and anticancer activities .
Industry
Industrially, this compound is used in the production of advanced materials, such as polymers and liquid crystals. Its ability to undergo various chemical modifications makes it versatile for creating materials with specific properties .
Mechanism of Action
The mechanism of action of (Z,E)-1,2-DIPHENYL-1-(4-HYDROXYPHENYL)ETHENE involves its interaction with molecular targets through hydrogen bonding and π-π interactions. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the phenyl groups can engage in π-π stacking interactions. These interactions influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
(Z,E)-1,2-DIPHENYL-1-(4-METHOXYPHENYL)ETHENE: Similar structure but with a methoxy group instead of a hydroxyl group.
(Z,E)-1,2-DIPHENYL-1-(4-CHLOROPHENYL)ETHENE: Similar structure but with a chloro group instead of a hydroxyl group.
Uniqueness
The uniqueness of (Z,E)-1,2-DIPHENYL-1-(4-HYDROXYPHENYL)ETHENE lies in its hydroxyl group, which imparts distinct chemical reactivity and biological activity. The hydroxyl group allows for hydrogen bonding, making it more versatile in chemical reactions and biological interactions compared to its methoxy or chloro analogs .
Biological Activity
The compound [2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl]carbamic Acid-d6 1,1-Dimethylethyl Ester is a chemically modified derivative of carbamic acid. Its structure features a dimethylphenyl group, which significantly enhances its biological activity. The incorporation of deuterium (d6) isotopes allows for advanced analytical applications, including pharmacokinetic studies and metabolic tracing. This article reviews the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C20H16O
- Molecular Weight : 272.34 g/mol
- IUPAC Name : 2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl carbamic acid 1,1-dimethylethyl ester
The presence of the dimethylphenyl substituent is crucial as it influences the compound's interaction with biological systems.
Research indicates that compounds similar to This compound exhibit various biological activities through multiple mechanisms:
- G Protein-Coupled Receptor (GPCR) Modulation : The compound may interact with GPCRs, leading to downstream signaling cascades that affect cellular responses such as ion channel activity and enzyme activation .
- Inhibition of Enzymatic Activity : Similar carbamate derivatives have been shown to inhibit enzymes involved in neurotransmitter degradation, potentially enhancing neurotransmitter availability in synaptic clefts.
- Antioxidant Properties : Some studies suggest that structurally related compounds possess antioxidant properties that could protect cells from oxidative stress.
Biological Activity Overview
The biological activities associated with This compound include:
- Anticonvulsant Activity : Similar compounds have been documented for their effectiveness in reducing seizure activity.
- Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been observed in related compounds.
Comparative Analysis with Similar Compounds
A comparative analysis reveals how this compound stands against other structurally similar entities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Carbamazepine | Carbamate structure; used as an anticonvulsant | Anticonvulsant, mood stabilizer |
| Phenobarbital | Barbiturate derivative; contains a phenol group | Sedative, anticonvulsant |
| Acetaminophen | Para-hydroxyacetanilide; similar aromatic structure | Analgesic, antipyretic |
The unique deuterium labeling in This compound enhances its utility in pharmacokinetic studies compared to non-labeled analogs.
Case Studies and Research Findings
Several studies have explored the biological effects of carbamate derivatives:
- A study published in PubMed Central examined the interaction of carbamate derivatives with GPCRs and their role in modulating neurotransmitter release .
- Another research highlighted the potential anti-inflammatory effects of similar compounds in animal models, demonstrating reduced markers of inflammation when treated with these derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
